molecular formula C87H148N26O24 B1602720 Cks-17 peptide CAS No. 99273-04-8

Cks-17 peptide

Cat. No. B1602720
CAS RN: 99273-04-8
M. Wt: 1942.3 g/mol
InChI Key: RESSROXEVCGJLA-DFNTYYFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CKS-17 is a synthetic retroviral envelope peptide . It has highly conserved amino acid sequences that occur within the transmembrane envelope protein of many animal and human retroviruses . CKS-17 acts as an immunomodulatory epitope and exhibits suppressive properties for numerous immune functions .


Synthesis Analysis

CKS-17 is synthesized as a product for research use . It’s important to note that synthetic products have potential research and development risks .


Molecular Structure Analysis

The molecular weight of CKS-17 is 1942.27 and its formula is C87H148N26O24 . The sequence of CKS-17 is shortened to LQNRRGLDLLFLKEGGL .


Chemical Reactions Analysis

In vitro, CKS-17 induces increased intracellular cAMP via activation of adenylate cyclase . It also inhibits interleukin-2 production by tumor cell products .


Physical And Chemical Properties Analysis

CKS-17 is soluble in water . It has a molecular weight of 1942.31 and its formula is C87H148N26O24 .

Scientific Research Applications

  • Immunosuppressive Properties and Signaling Pathways CKS-17, a synthetic peptide of 17 amino acids, demonstrates significant immunoregulatory functions. It exhibits Th1-inhibiting properties, suppressing cell-mediated immunity and altering the production of various cytokines like interleukin-12, IL-2, gamma interferon, and tumor necrosis factor alpha, while enhancing IL-10. This peptide activates several intracellular signaling molecules, including cyclic adenosine monophosphate (cAMP) and phosphorylation of key proteins such as ERK1/2 and PLCγ1. These findings suggest its role in understanding intracellular signaling pathways and regulation of cytokines, which could be crucial for insights into immunosuppression and immunologic tolerance (Haraguchi, Good & Day-Good, 2008).

  • Impact on Protein Kinase D/Protein Kinase Cμ CKS-17 induces phosphorylation of protein kinase D (PKD)/protein kinase C (PKC) mu in a dose- and time-dependent manner, as observed in Jurkat T-cells. This phosphorylation occurs through a PLC- and PKC-dependent mechanism. The peptide’s unique amino acid motif and its ability to phosphorylate PKD/PKCmu present a novel aspect of its interaction with target cells, offering insights into its role in cellular signaling and immunomodulation (Luangwedchakarn et al., 2003).

  • Role in Phosphorylation of Intracellular Proteins CKS-17 is known to induce phosphorylation of several proteins such as PLC-gamma1, Raf-1, MEK, and ERK1/2 in Jurkat T-cells. This peptide-triggered phosphorylation highlights the activation of the PLC-gamma1-PKC-Raf-1-MEK-ERK1/2 signaling pathway, which is vital in understanding the molecular basis of CKS-17's effects on immune responses and cellular functions (Fan et al., 2005).

  • Effects on Cell-Mediated Immunity Studies on CKS-17, particularly on its conjugates, have shown that they can inhibit delayed-type hypersensitivity reactions in mice and induce resistance to the depressive effects of tumor cell products on cell-mediated immunity. This demonstrates the peptide's potential in mimicking and influencing the immune-suppressive effects of tumor products, which could be pivotal in cancer immunotherapy and understanding tumor-mediated immunosuppression (Nelson et al., 2005).

  • Implications in Systemic Lupus Erythematosus (SLE) CKS-17 has been studied for its role in inducing immune abnormalities similar to those observed in systemic lupus erythematosus (SLE) patients. This peptide can induce T-cell activation and anergy, promoting the production of interleukins like IL-6 and IL-16, which are key in the pathogenesis of SLE. This points to the potential use of CKS-17 in studying the pathogenetic mechanisms of human SLE and other autoimmune diseases (Naito et al., 2003).

Future Directions

Research into therapeutic peptides like CKS-17 is one of the hottest topics in pharmaceutical research . The highly conserved molecule may enable us to understand basic mechanisms of intracellular signaling pathways, regulation of Th1/Th2 cytokines, immunosuppression, and immunologic tolerance .

properties

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSROXEVCGJLA-DFNTYYFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H148N26O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244017
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1942.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cks-17 peptide

CAS RN

99273-04-8
Record name Cks 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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